molecular formula C6H3BCl2F4N2 B3034756 2,4-Dichlorobenzenediazonium tetrafluoroborate CAS No. 21872-70-8

2,4-Dichlorobenzenediazonium tetrafluoroborate

Cat. No.: B3034756
CAS No.: 21872-70-8
M. Wt: 260.81 g/mol
InChI Key: WZSTVAYXFYACGJ-UHFFFAOYSA-N
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Preparation Methods

The preparation of 2,4-Dichlorobenzenediazonium tetrafluoroborate typically involves the reaction of 2,4-dichlorobenzenediazonium compounds with an excess of tetrafluoroboric acid. The process includes further treatment and purification steps, such as crystallization and washing, to obtain a pure product . Industrial production methods follow similar synthetic routes but are scaled up to meet commercial demands.

Chemical Reactions Analysis

2,4-Dichlorobenzenediazonium tetrafluoroborate undergoes various chemical reactions, including:

Mechanism of Action

The mechanism by which 2,4-Dichlorobenzenediazonium tetrafluoroborate exerts its effects involves its role as an azotating agent. It reacts with other organic substances to form azo dyes, which are then used in various applications. The molecular targets and pathways involved include the formation of stable diazonium salts and their subsequent reactions with other compounds .

Comparison with Similar Compounds

2,4-Dichlorobenzenediazonium tetrafluoroborate is unique due to its specific structure and reactivity. Similar compounds include:

These compounds share similar reactivity patterns but differ in their specific applications and the nature of their substituents.

Properties

IUPAC Name

2,4-dichlorobenzenediazonium;tetrafluoroborate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Cl2N2.BF4/c7-4-1-2-6(10-9)5(8)3-4;2-1(3,4)5/h1-3H;/q+1;-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZSTVAYXFYACGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.C1=CC(=C(C=C1Cl)Cl)[N+]#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BCl2F4N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21872-70-8
Record name Benzenediazonium, 2,4-dichloro-, tetrafluoroborate(1-) (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21872-70-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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